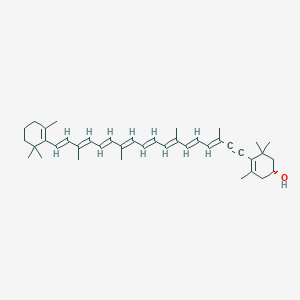

Crocoxanthin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Crocoxanthin is a type of carotenoid, a class of natural pigments found in plants, algae, and photosynthetic bacteria. Carotenoids are responsible for the vibrant colors in many fruits and vegetables. This compound, specifically, is found in certain species of algae and is known for its antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The extraction of crocoxanthin from algae involves several advanced methods. Traditional methods include solid-liquid extraction, liquid-liquid extraction, and soxhlet extraction. these methods are often time-consuming and less efficient. Modern techniques such as supercritical fluid extraction, pressurized liquid extraction, microwave-assisted extraction, pulsed electric field, moderate electric field, ultrahigh pressure extraction, ultrasound-assisted extraction, subcritical dimethyl ether extraction, enzyme-assisted extraction, and natural deep eutectic solvents are now preferred for their efficiency and lower solvent consumption .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of algae in controlled environments, followed by extraction using the aforementioned advanced methods. The choice of method depends on the desired purity and yield of the pigment .

Análisis De Reacciones Químicas

Types of Reactions: Crocoxanthin, like other carotenoids, undergoes various chemical reactions, including oxidation, hydrogenation, isomerization, cyclization, and halogenation. These reactions can convert this compound into its subgroups or derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation, hydrogen gas for hydrogenation, and specific catalysts for isomerization and cyclization. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products: The major products formed from these reactions include various isomers and derivatives of this compound, which can have different properties and applications .

Aplicaciones Científicas De Investigación

Crocoxanthin has a wide range of applications in scientific research:

Mecanismo De Acción

Crocoxanthin exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage. This mechanism is crucial in its potential anticancer effects, where it induces apoptosis in cancer cells by disrupting their oxidative balance .

Comparación Con Compuestos Similares

Alloxanthin: Another carotenoid found in algae, known for its similar antioxidant properties.

Fucoxanthin: Found in brown algae, known for its anti-obesity and anti-inflammatory effects.

Astaxanthin: Found in microalgae and seafood, known for its potent antioxidant and anti-inflammatory properties.

Uniqueness of Crocoxanthin: this compound is unique in its specific distribution in certain algae species and its potent anticancer properties, particularly in sensitizing melanoma cells to chemotherapy . Its distinct chemical structure also allows for unique interactions in biological systems compared to other carotenoids .

Propiedades

Número CAS |

21284-10-6 |

|---|---|

Fórmula molecular |

C40H54O |

Peso molecular |

550.9 g/mol |

Nombre IUPAC |

(1R)-3,5,5-trimethyl-4-[(3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-3,5,7,9,11,13,15,17-octaen-1-ynyl]cyclohex-3-en-1-ol |

InChI |

InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23,25,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1 |

Clave InChI |

UNJKJDIRJWIHLL-BQLQDKTLSA-N |

SMILES isomérico |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C[C@H](CC2(C)C)O)C)/C)/C |

SMILES canónico |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(CC(CC2(C)C)O)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)

![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)